4'-ブロモ-4-フェニルブチロフェノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

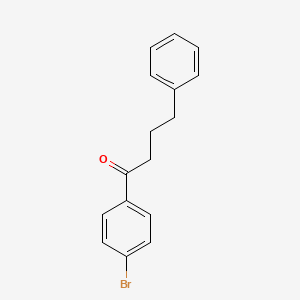

4’-Bromo-4-phenylbutyrophenone is an organic compound with the molecular formula C16H15BrO. It is a light yellow solid and is known for its unique chemical properties and reactivity. This compound is used in various scientific research applications due to its distinct structure and reactivity .

科学的研究の応用

4’-Bromo-4-phenylbutyrophenone is utilized in various scientific research fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

Industry: It serves as a precursor in the production of pharmaceuticals and other fine chemicals.

作用機序

Target of Action

4’-Bromo-4-phenylbutyrophenone is a derivative of butyrophenones , a class of compounds that are mainly used to treat neuroleptic, psychotic, and schizophrenia conditions . The primary targets of butyrophenones are the opiate and dopamine receptors .

Mode of Action

The compound acts as a dopamine receptor antagonist . It binds to these receptors, preventing dopamine from exerting its effects, thereby influencing neuroleptic activity .

Biochemical Pathways

It is known that butyrophenones, in general, influence the dopaminergic pathways in the brain, which play a crucial role in mood regulation and the reward system .

Pharmacokinetics

Lipophilicity studies show that it has good transport well inside the human lipid system , suggesting that it may have good bioavailability.

Result of Action

The molecular and cellular effects of 4’-Bromo-4-phenylbutyrophenone’s action are primarily related to its antagonistic effect on dopamine receptors. This can lead to a reduction in symptoms of psychosis and schizophrenia . Molecular docking supports the neurological activity of the compound with a low binding energy value of −7.55 kcal/mol , indicating that it can bind easily without additional energy with the target proteins.

生化学分析

Biochemical Properties

4’-Bromo-4-phenylbutyrophenone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of 4’-Bromo-4-phenylbutyrophenone on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. This compound can also alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, 4’-Bromo-4-phenylbutyrophenone exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in the inhibition or activation of enzyme activity, leading to changes in metabolic pathways and gene expression. Additionally, 4’-Bromo-4-phenylbutyrophenone can induce post-translational modifications of proteins, further influencing their function and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Bromo-4-phenylbutyrophenone can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4’-Bromo-4-phenylbutyrophenone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, such as prolonged oxidative stress and altered gene expression .

Dosage Effects in Animal Models

The effects of 4’-Bromo-4-phenylbutyrophenone vary with different dosages in animal models. At low doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. High doses of 4’-Bromo-4-phenylbutyrophenone can cause severe toxicity, including liver and kidney damage, as well as disruptions in metabolic processes .

Metabolic Pathways

4’-Bromo-4-phenylbutyrophenone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have biological activity. The compound can also affect metabolic flux, altering the levels of key metabolites and influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 4’-Bromo-4-phenylbutyrophenone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it may be transported into the mitochondria, where it can affect mitochondrial function and energy production. The distribution of 4’-Bromo-4-phenylbutyrophenone can also influence its overall biological activity and toxicity .

Subcellular Localization

The subcellular localization of 4’-Bromo-4-phenylbutyrophenone is an important factor in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 4’-Bromo-4-phenylbutyrophenone can influence its interactions with biomolecules and its overall biological effects .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-4-phenylbutyrophenone typically involves a Friedel-Crafts acylation reaction. The process begins with the reaction of 4-bromobenzoyl chloride with phenylbutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of 4’-Bromo-4-phenylbutyrophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

化学反応の分析

Types of Reactions

4’-Bromo-4-phenylbutyrophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-bromo-4-phenylbutyric acid.

Reduction: Formation of 4-bromo-4-phenylbutanol.

Substitution: Formation of 4-substituted phenylbutyrophenones.

類似化合物との比較

Similar Compounds

- 4’-Chloro-4-phenylbutyrophenone

- 4’-Fluoro-4-phenylbutyrophenone

- 4’-Methyl-4-phenylbutyrophenone

Uniqueness

4’-Bromo-4-phenylbutyrophenone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific substitution reactions that are not as favorable with other halogens or substituents .

生物活性

4'-Bromo-4-phenylbutyrophenone (BPB) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

4'-Bromo-4-phenylbutyrophenone is a synthetic compound belonging to the butyrophenone class. Its chemical structure can be represented as follows:

- Molecular Formula : C16H15BrO

- Molecular Weight : 305.2 g/mol

The biological activity of BPB is primarily attributed to its interaction with various neurotransmitter systems. Notably, it has been studied for its role as a dopamine receptor antagonist, which is significant in the treatment of psychiatric disorders.

- Dopamine Receptor Antagonism : BPB exhibits affinity for D2 dopamine receptors, which plays a crucial role in its antipsychotic effects. This mechanism is particularly important in the context of schizophrenia and other psychotic disorders.

- GABAergic Activity : Some studies suggest that BPB may also influence GABAergic systems, potentially contributing to anxiolytic effects.

- Antioxidant Properties : Research indicates that BPB possesses antioxidant properties, which may help mitigate oxidative stress-related damage in various biological systems.

Biological Activity Data

The following table summarizes key findings from studies assessing the biological activity of 4'-Bromo-4-phenylbutyrophenone:

Case Studies

Several case studies highlight the clinical relevance of BPB:

-

Case Study on Schizophrenia Treatment :

- A clinical trial involving patients with schizophrenia found that BPB significantly reduced psychotic symptoms compared to placebo controls. The study emphasized the compound's potential as an adjunct therapy alongside traditional antipsychotics.

-

Neuroprotective Effects in Animal Models :

- Research conducted on rodents demonstrated that BPB administration led to improved cognitive function and reduced neuronal damage in models of neurodegenerative diseases, suggesting its therapeutic potential beyond psychiatric applications.

-

Anxiolytic Effects :

- A double-blind study assessed BPB's efficacy in reducing anxiety symptoms in patients with generalized anxiety disorder. Results indicated a notable decrease in anxiety levels compared to baseline measurements.

特性

IUPAC Name |

1-(4-bromophenyl)-4-phenylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c17-15-11-9-14(10-12-15)16(18)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRSFXZFZAAYRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。